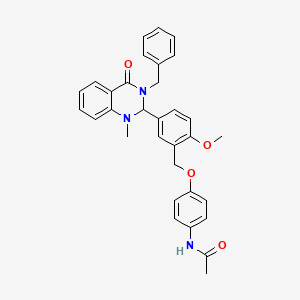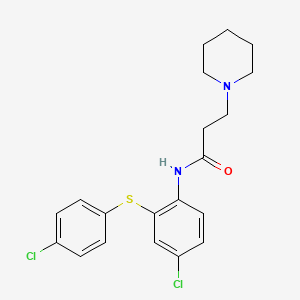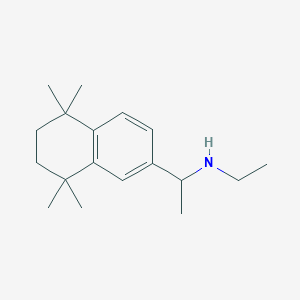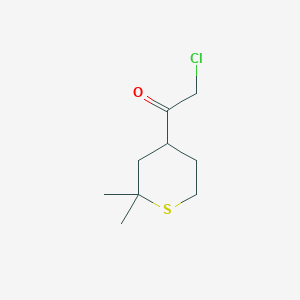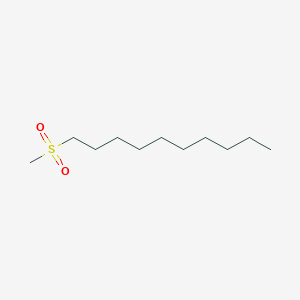
1-Methylsulfonyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfonyldecane is an organic compound with the molecular formula C11H24O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylsulfonyldecane can be synthesized through several methods. One common approach involves the oxidation of 1-methylthio-decane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfoxide intermediate being further oxidized to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfonyldecane undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Sulfones: Formed through substitution reactions.
Scientific Research Applications
1-Methylsulfonyldecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfone compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylsulfonyldecane involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfinyldecane: A related compound with a sulfoxide group instead of a sulfone.
1-Decanesulfonic Acid: Contains a sulfonic acid group instead of a sulfone.
1-Methylthio-decane: The precursor to 1-methylsulfonyldecane with a thioether group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its sulfone group provides stability and resistance to oxidation, making it valuable in various applications where such characteristics are desired.
Properties
CAS No. |
54863-62-6 |
|---|---|
Molecular Formula |
C11H24O2S |
Molecular Weight |
220.37 g/mol |
IUPAC Name |
1-methylsulfonyldecane |
InChI |
InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 |
InChI Key |
YSYOZBQXGGLORB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


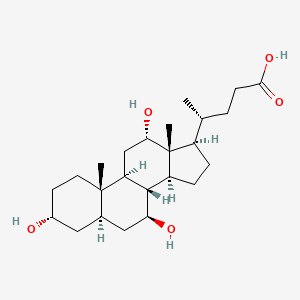
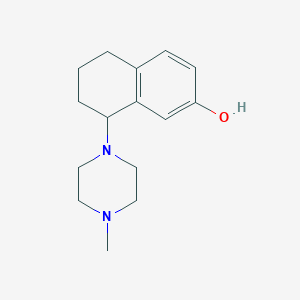
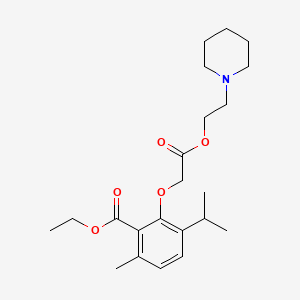
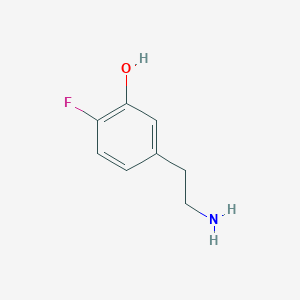
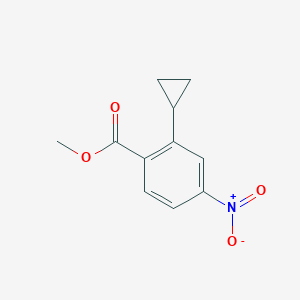
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
